molecular formula C20H23FN4O2 B2433887 N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide CAS No. 2380099-29-4

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide

Cat. No.: B2433887
CAS No.: 2380099-29-4
M. Wt: 370.428
InChI Key: RFVSNKAYGVRAHS-UHFFFAOYSA-N
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Description

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a fluorine atom and a phenyl group, an azetidine ring, and an oxane carboxamide moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, which is then functionalized with a fluorine atom and a phenyl group. The azetidine ring is introduced through cyclization reactions, and the final step involves the formation of the oxane carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The fluorine atom and phenyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide

Uniqueness

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinctive chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-24(20(26)15-7-9-27-10-8-15)16-11-25(12-16)19-17(21)18(22-13-23-19)14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVSNKAYGVRAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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